9-Hydroxyicosa-5,7,11,14-tetraenoic acid
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Overview
Description
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is a hydroxy fatty acid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. This compound is known for its involvement in inflammatory responses and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid typically involves the oxidation of arachidonic acid. One common method is the enzymatic oxidation using lipoxygenases, which selectively introduce a hydroxy group at the 9th carbon position . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to mimic biological conditions.
Industrial Production Methods
Industrial production of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express specific lipoxygenases. These microorganisms can be cultured in large bioreactors under controlled conditions to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Keto derivatives of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid.
Reduction: 9-deoxy-5Z,7E,11Z,14Z-eicosatetraenoic acid.
Substitution: Various substituted eicosatetraenoic acid derivatives.
Scientific Research Applications
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of lipid oxidation products.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases and its role as a biomarker for certain conditions.
Industry: Utilized in the development of anti-inflammatory drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid involves its interaction with specific receptors and enzymes. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to inflammation and metabolism. Additionally, it can modulate the activity of enzymes involved in the arachidonic acid cascade, influencing the production of other eicosanoids .
Comparison with Similar Compounds
Similar Compounds
12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another hydroxy fatty acid with similar biological activities.
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Known for its anti-inflammatory properties.
20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Involved in the regulation of vascular tone and renal function.
Uniqueness
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is unique due to its specific position of the hydroxy group, which influences its interaction with biological targets and its role in cellular signaling pathways. Its distinct structure allows it to participate in unique biochemical reactions and regulatory mechanisms compared to other hydroxy fatty acids .
Properties
IUPAC Name |
9-hydroxyicosa-5,7,11,14-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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